2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride
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Overview
Description
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride is a chemical compound with the molecular formula C6H6Cl3N4O3PS and a molecular weight of 351.5 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, a dichlorophosphorylamino group, and an ethoxyiminoacetyl chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride involves multiple steps. One common method starts with the reaction of cyanoacetamide with hydroxylamine hydrochloride to form 2-cyano-2-(methoxyimino)acetamide. This intermediate is then subjected to alkylation with dimethyl sulfate, followed by dehydration using phosphoryl chloride to yield 2-(methoxyimino)malononitrile. The final steps involve treating this intermediate with aqueous ammonia and subsequent reactions to form the desired product .
Chemical Reactions Analysis
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding acids and other by-products.
Scientific Research Applications
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites of enzymes .
Comparison with Similar Compounds
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride can be compared with other similar compounds, such as:
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid: This compound is an important intermediate in the synthesis of cephalosporin antibiotics.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Another related compound used in the synthesis of pharmaceutical intermediates.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H6Cl3N4O3PS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride |
InChI |
InChI=1S/C6H6Cl3N4O3PS/c1-2-16-11-3(4(7)14)5-10-6(18-13-5)12-17(8,9)15/h2H2,1H3,(H,10,12,13,15) |
InChI Key |
QZZOGRZCLZKNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
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